2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
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Overview
Description
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its isoquinoline core structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
8-Hydroxyquinoline: A related compound with notable antimicrobial properties.
Uniqueness
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-7-6-9-4-3-5-10(13(16)17)11(9)8-14/h2-5H,1,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFROZCIDIJNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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